molecular formula C8H5ClO2S B6605579 2-ethynylbenzene-1-sulfonyl chloride CAS No. 2228376-83-6

2-ethynylbenzene-1-sulfonyl chloride

Cat. No. B6605579
CAS RN: 2228376-83-6
M. Wt: 200.64 g/mol
InChI Key: GMIGILOQENMYFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynylbenzene-1-sulfonyl chloride (2-EBSC) is a chemical compound belonging to the class of compounds known as sulfonyl chlorides. It is a colorless, volatile liquid with a strong odor and is soluble in water. 2-EBSC is used in a variety of applications, from the synthesis of pharmaceuticals to the production of dyes and pigments. It is also used as a reagent in organic synthesis reactions and is often used as an intermediate for the synthesis of other compounds.

Mechanism of Action

2-ethynylbenzene-1-sulfonyl chloride is a sulfonyl chloride, which means that it is an electrophilic reagent. This means that it can react with electron-rich molecules, such as amines and alcohols, to form sulfonamides and sulfonates. In addition, it can react with electron-deficient molecules, such as alkenes and alkynes, to form sulfonyl chlorides.
Biochemical and Physiological Effects
2-ethynylbenzene-1-sulfonyl chloride is a volatile liquid and is not expected to have any significant biochemical or physiological effects. However, it should be handled with care due to its strong odor and potential for skin and eye irritation.

Advantages and Limitations for Lab Experiments

2-ethynylbenzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easily available. It is also a strong electrophilic reagent, which makes it useful for a variety of organic synthesis reactions. However, it is also a volatile liquid, which can make it difficult to handle and store.

Future Directions

For the use of 2-ethynylbenzene-1-sulfonyl chloride include the development of new synthesis methods, the exploration of its use in new applications, and the exploration of its potential for use in drug synthesis. Additionally, further research into its biochemical and physiological effects could be beneficial. Other potential future directions include the development of new catalysts for use with 2-ethynylbenzene-1-sulfonyl chloride, the exploration of its potential for use in polymer synthesis, and the exploration of its potential for use in the synthesis of metal-containing complexes.

Synthesis Methods

2-ethynylbenzene-1-sulfonyl chloride is typically synthesized from the reaction of ethynylbenzene and thionyl chloride. In this reaction, the ethynylbenzene is treated with thionyl chloride, a strong acid, and the resulting product is 2-ethynylbenzene-1-sulfonyl chloride. This reaction is often carried out in a solvent such as dichloromethane or chloroform. The reaction is exothermic and is typically carried out at temperatures between 0 and 25°C.

Scientific Research Applications

2-ethynylbenzene-1-sulfonyl chloride is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, dyes, and pigments. It is also used as a reagent in organic synthesis reactions and is often used as an intermediate for the synthesis of other compounds. In addition, it is used in the synthesis of polymers and in the preparation of metal-containing complexes.

properties

IUPAC Name

2-ethynylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h1,3-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIGILOQENMYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylbenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.